Cas no 2357110-06-4 (2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)amino-2,3-dihydro-1H-isoindole-1,3-dione)
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)amino-2,3-dihydro-1H-isoindole-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 2-(2,6-dioxopiperidin-3-yl)-5-[(piperidin-4-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione
- 2357110-06-4
- EN300-33361892
- SCHEMBL21070451
- 2-(2,6-Dioxo-3-piperidinyl)-5-(4-piperidinylamino)-1H-isoindole-1,3(2H)-dione
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)amino-2,3-dihydro-1H-isoindole-1,3-dione
-
- Inchi: 1S/C18H20N4O4/c23-15-4-3-14(16(24)21-15)22-17(25)12-2-1-11(9-13(12)18(22)26)20-10-5-7-19-8-6-10/h1-2,9-10,14,19-20H,3-8H2,(H,21,23,24)
- InChI Key: LOPCNUMNMHZOCI-UHFFFAOYSA-N
- SMILES: O=C1C2C=C(C=CC=2C(N1C1C(NC(CC1)=O)=O)=O)NC1CCNCC1
Computed Properties
- Exact Mass: 356.14845513g/mol
- Monoisotopic Mass: 356.14845513g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 631
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 108Ų
Experimental Properties
- Density: 1.427±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 652.6±55.0 °C(Predicted)
- pka: 10.85±0.40(Predicted)
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)amino-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-33361892-1.0g |
2-(2,6-dioxopiperidin-3-yl)-5-[(piperidin-4-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione |
2357110-06-4 | 95.0% | 1.0g |
$0.0 | 2025-03-18 | |
| Enamine | EN300-33361892-1g |
2-(2,6-dioxopiperidin-3-yl)-5-[(piperidin-4-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione |
2357110-06-4 | 1g |
$0.0 | 2023-09-04 |
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)amino-2,3-dihydro-1H-isoindole-1,3-dione Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)amino-2,3-dihydro-1H-isoindole-1,3-dione
Comprehensive Analysis of 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)amino-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 2357110-06-4)
The compound 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)amino-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 2357110-06-4) is a highly specialized molecule of significant interest in pharmaceutical and biochemical research. Its unique structure, featuring a dioxopiperidin moiety and a piperidin-4-yl amino group, positions it as a promising candidate for targeted therapeutic applications. Researchers are particularly intrigued by its potential role in modulating protein-protein interactions, a hot topic in drug discovery.
In recent years, the scientific community has shown growing interest in small molecules capable of influencing cellular pathways. The isoindole-1,3-dione core of this compound is structurally analogous to several known bioactive molecules, which has spurred investigations into its mechanism of action. Current trends in AI-driven drug design and computational chemistry have further amplified the relevance of such compounds, as they are often screened for their binding affinities to specific biological targets.
One of the most frequently searched questions related to this compound revolves around its synthetic accessibility and derivatization potential. Chemists are exploring efficient routes to synthesize 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)amino-2,3-dihydro-1H-isoindole-1,3-dione and its analogs, aiming to optimize yield and purity. Additionally, the compound's solubility and stability under physiological conditions are critical parameters under investigation, as these factors directly impact its applicability in preclinical studies.
The piperidin-4-yl amino group in this molecule is a key functional moiety that contributes to its interaction with biological targets. This feature aligns with the broader search trends in medicinal chemistry, where researchers often look for "scaffolds with hydrogen-bond donors" or "nitrogen-rich heterocycles." Such queries reflect the demand for compounds that can engage in specific molecular interactions, a property that makes CAS No. 2357110-06-4 a subject of ongoing exploration.
Another area of interest is the compound's potential application in targeted degradation strategies, such as proteolysis-targeting chimeras (PROTACs). Given the rising popularity of PROTACs in drug development, molecules like 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)amino-2,3-dihydro-1H-isoindole-1,3-dione are being evaluated for their ability to serve as warheads or linkers in bifunctional degraders. This aligns with the surge in searches for "degrader technologies" and "small molecule degraders" in scientific literature.
From a structural perspective, the dioxopiperidin ring system is a notable feature that has been associated with diverse biological activities. Researchers are keen to understand whether this moiety contributes to the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability. These aspects are frequently queried in databases, highlighting the need for detailed physicochemical profiling of such molecules.
In summary, 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)amino-2,3-dihydro-1H-isoindole-1,3-dione represents a compelling case study in modern drug discovery. Its multifaceted structure and potential applications in cutting-edge therapeutic strategies make it a valuable subject for both academic and industrial research. As the field advances, this compound is likely to remain at the forefront of discussions on small molecule design and targeted therapy.
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